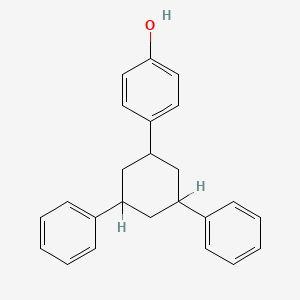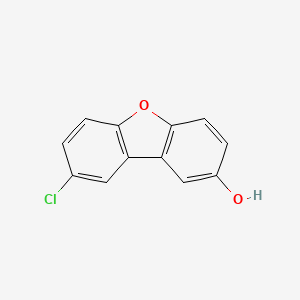
Rifamycin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin S is a derivative of rifamycin, a well-known antibiotic. This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against mycobacteria. The empirical formula of this compound is C37H45NO12, and it has a molecular weight of 695.75 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin S involves several steps, starting from rifamycin B. The key steps include:
Reduction: Rifamycin B is reduced to this compound using sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Rifamycin S undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to this compound.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives, which have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Rifamycin S has several scientific research applications:
Mecanismo De Acción
Rifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- Rifamycin B
- Rifamycin S
- Rifampicin
- Rifabutin
Comparison
This compound is unique among rifamycin derivatives due to its specific structural modifications, which confer distinct pharmacological properties. Unlike rifampicin, which is widely used in clinical settings, this compound is primarily used in research and industrial applications .
Propiedades
Fórmula molecular |
C37H45NO12 |
|---|---|
Peso molecular |
695.8 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
Clave InChI |
BTVYFIMKUHNOBZ-URFUDWCHSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Sinónimos |
NSC 144130 rifamycin S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)
![(4R,5S,8R,9S)-8-[(1R)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B1253560.png)


![[(1R,7R,8S,26R,28S,29R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1253564.png)


